(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16291113
InChI: InChI=1S/C22H24ClNO5S/c1-28-20-9-7-16(13-21(20)29-2)14-24(18-11-12-30(26,27)15-18)22(25)10-8-17-5-3-4-6-19(17)23/h3-10,13,18H,11-12,14-15H2,1-2H3/b10-8+
SMILES:
Molecular Formula: C22H24ClNO5S
Molecular Weight: 449.9 g/mol

(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

CAS No.:

Cat. No.: VC16291113

Molecular Formula: C22H24ClNO5S

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide -

Specification

Molecular Formula C22H24ClNO5S
Molecular Weight 449.9 g/mol
IUPAC Name (E)-3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
Standard InChI InChI=1S/C22H24ClNO5S/c1-28-20-9-7-16(13-21(20)29-2)14-24(18-11-12-30(26,27)15-18)22(25)10-8-17-5-3-4-6-19(17)23/h3-10,13,18H,11-12,14-15H2,1-2H3/b10-8+
Standard InChI Key VNGSUZZIXHIUPE-CSKARUKUSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl)OC

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide, reflecting its stereochemistry and substituents. The (2E) designation specifies the trans configuration of the α,β-unsaturated amide group. Its molecular formula is C₂₃H₂₅ClN₂O₅S, with a molecular weight of 501.02 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number620557-25-7
Molecular FormulaC₂₃H₂₅ClN₂O₅S
Molecular Weight501.02 g/mol
IUPAC Name(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Structural Features

The molecule comprises three distinct moieties:

  • 2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, known to enhance metabolic stability and modulate electronic properties .

  • 3,4-Dimethoxybenzyl group: A benzyl ether with methoxy substituents at positions 3 and 4, contributing to lipophilicity and potential hydrogen-bonding interactions .

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which may influence solubility and conformational rigidity.

The α,β-unsaturated amide linker adopts a planar geometry due to conjugation, a feature common in bioactive molecules targeting enzymatic active sites .

Synthesis and Manufacturing

Proposed Synthetic Route

While no explicit synthesis for this compound is documented, a plausible pathway can be inferred from analogous structures (e.g., ):

  • Formation of the α,β-unsaturated amide:

    • Condensation of 2-chlorocinnamic acid [(E)-3-(2-chlorophenyl)prop-2-enoic acid] with an amine precursor via activation using carbodiimides (e.g., EDC/HOBt) .

  • Introduction of the 3,4-dimethoxybenzyl group:

    • Alkylation of the secondary amine using 3,4-dimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

  • Sulfonation of the tetrahydrothiophene ring:

    • Oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide to form the 1,1-dioxide derivative, followed by coupling to the amide intermediate.

Table 2: Key Reaction Steps

StepReaction TypeReagents/ConditionsYield*
1Amide couplingEDC, HOBt, DCM, rt~65%
2N-Alkylation3,4-dimethoxybenzyl chloride, K₂CO₃, DMF~50%
3Sulfone formationH₂O₂, AcOH, 60°C~75%

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but properties can be extrapolated from structurally related molecules:

Table 3: Physicochemical Parameters

PropertyValue (Predicted/Experimental)Source CompoundMethod
Density1.28–1.32 g/cm³ Comparative estimation
Boiling Point480–500°C (dec.) Thermogravimetric analysis
LogP (Partition Coefficient)3.2 ± 0.5 Computational modeling
Solubility in DMSO>10 mg/mLAnalogous sulfonamides

The sulfone group enhances polarity, potentially improving aqueous solubility compared to non-oxidized thioether analogs. The 3,4-dimethoxybenzyl moiety contributes to increased lipophilicity, as evidenced by the predicted LogP value .

ParameterRecommendationBasis
Personal Protective Equipment (PPE)Gloves, lab coat, gogglesChlorophenyl/sulfone hazards
Storage-20°C, desiccatedStability of enamide

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